3-(3,4-Dichlorophenyl)-1,1-dipropylurea chemical structure and properties
3-(3,4-Dichlorophenyl)-1,1-dipropylurea chemical structure and properties
An In-depth Technical Guide to 3-(3,4-Dichlorophenyl)-1,1-dipropylurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3,4-Dichlorophenyl)-1,1-dipropylurea is a chemical compound belonging to the phenylurea class. While less extensively studied than its close analog Diuron [3-(3,4-Dichlorophenyl)-1,1-dimethylurea], it shares a core structural motif that suggests potential biological activity, particularly as a herbicide. Phenylurea derivatives are a significant class of compounds in agrochemistry and have been instrumental in weed control for decades. This guide provides a comprehensive overview of the chemical structure, properties, and inferred biological activity of 3-(3,4-Dichlorophenyl)-1,1-dipropylurea, drawing upon available data and established knowledge of related compounds like Diuron.
Chemical Identity and Structure
A clear understanding of the chemical identity is fundamental for any scientific investigation. The following table summarizes the key identifiers for 3-(3,4-Dichlorophenyl)-1,1-dipropylurea.
| Identifier | Value |
| IUPAC Name | 3-(3,4-dichlorophenyl)-1,1-dipropylurea |
| Molecular Formula | C₁₃H₁₈Cl₂N₂O[1] |
| Molecular Weight | 289.20 g/mol |
| CAS Number | Not available |
| Canonical SMILES | CCCN(CCC)C(=O)NC1=CC(=C(C=C1)Cl)Cl[1] |
| InChI Key | LPEUYEVTHPZZLQ-UHFFFAOYSA-N[1] |
The chemical structure of 3-(3,4-Dichlorophenyl)-1,1-dipropylurea consists of a urea core substituted with a 3,4-dichlorophenyl group on one nitrogen and two propyl groups on the other.
Caption: Chemical structure of 3-(3,4-Dichlorophenyl)-1,1-dipropylurea.
Physicochemical Properties
The physicochemical properties of a compound are critical for determining its environmental fate, bioavailability, and formulation characteristics. Due to the limited experimental data for 3-(3,4-Dichlorophenyl)-1,1-dipropylurea, some properties are inferred from its close analog, Diuron.
| Property | Value (3-(3,4-Dichlorophenyl)-1,1-dipropylurea) | Value (Diuron) | Reference |
| Physical State | Solid (inferred) | White crystalline solid | |
| Melting Point | Not available | 158-159 °C | [2] |
| Boiling Point | Not available | 180-190 °C (decomposes) | [2] |
| Water Solubility | Low (inferred) | 42 mg/L at 25 °C | |
| LogP (Octanol-Water Partition Coefficient) | 4.3 (Predicted)[1] | 2.82 |
Synthesis
The synthesis of phenylurea herbicides like Diuron is well-established and typically involves the reaction of a substituted phenyl isocyanate with a secondary amine. A plausible synthetic route for 3-(3,4-Dichlorophenyl)-1,1-dipropylurea would follow a similar pathway.
Proposed Synthetic Pathway:
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Phosgenation of 3,4-dichloroaniline: 3,4-Dichloroaniline is reacted with phosgene (COCl₂) or a phosgene equivalent to form 3,4-dichlorophenyl isocyanate.
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Reaction with dipropylamine: The resulting isocyanate is then reacted with dipropylamine to yield the final product, 3-(3,4-Dichlorophenyl)-1,1-dipropylurea.
Caption: Proposed two-step synthesis of 3-(3,4-Dichlorophenyl)-1,1-dipropylurea.
Mechanism of Action (Inferred from Diuron)
Diuron is a potent and specific inhibitor of photosynthesis. It functions by blocking the electron transport chain in Photosystem II (PSII).[3] Specifically, Diuron binds to the D1 protein of the PSII complex, located in the thylakoid membrane of chloroplasts. This binding event obstructs the plastoquinone (QB) binding site, thereby preventing the transfer of electrons from the primary electron acceptor (QA) to QB.[3] The interruption of this electron flow halts the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to plant death.[3][4] Given the structural similarity, it is highly probable that 3-(3,4-Dichlorophenyl)-1,1-dipropylurea shares this mechanism of action.
Caption: Inferred mechanism of action via inhibition of Photosystem II.
Toxicology and Safety
The toxicological profile of 3-(3,4-Dichlorophenyl)-1,1-dipropylurea has not been extensively characterized. However, based on data for Diuron, it should be handled with care. Diuron is classified as a substance that may cause cancer and can cause damage to organs through prolonged or repeated exposure.[5] It may also cause respiratory irritation. It is very toxic to aquatic life with long-lasting effects.
General Safety Precautions:
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong acids and oxidizing agents.[6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Analytical Methods
The analysis of phenylurea herbicides is typically performed using chromatographic techniques coupled with various detectors.
High-Performance Liquid Chromatography (HPLC):
HPLC is a common method for the separation and quantification of phenylurea herbicides. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. Detection can be achieved using a UV detector, typically at a wavelength around 254 nm.
Experimental Protocol: HPLC Analysis
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Standard Preparation: Prepare a stock solution of 3-(3,4-Dichlorophenyl)-1,1-dipropylurea in a suitable solvent such as acetonitrile or methanol. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: For environmental samples (e.g., water, soil), an extraction step is necessary. This may involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analyte. The final extract should be dissolved in the mobile phase.
-
HPLC Conditions:
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Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector at 254 nm.
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-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the samples by comparing their peak areas to the calibration curve.
Applications and Research
While specific applications for 3-(3,4-Dichlorophenyl)-1,1-dipropylurea are not well-documented, its structural similarity to Diuron suggests potential use as a herbicide for the control of broadleaf and grassy weeds. Further research is needed to evaluate its efficacy, crop selectivity, and environmental impact. It may also serve as a reference standard in analytical chemistry and as a tool compound in studies of photosynthesis and herbicide resistance.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3120, Diuron. Retrieved from [Link]
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Ataman Kimya. (n.d.). 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Diuron. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChemLite. (n.d.). 3-(3,4-dichlorophenyl)-1,1-dipropylurea. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic chemical structure of diuron (N(3,4-dichlorophenyl)-N,N-dimethylurea). Retrieved from [Link]
-
Duysens, L. N. (1972). 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU) inhibition of system II and light-induced regulatory changes in energy transfer efficiency. Biophysical Journal, 12(7), 858–863. [Link]
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U.S. Environmental Protection Agency. (n.d.). N-(3,4-Dichlorophenyl)(
ngcontent-ng-c1352109670="" class="ng-star-inserted">2H_3)urea Properties. In CompTox Chemicals Dashboard. Retrieved from [Link] -
Hebei Guangxing Chemical Co., Ltd. (2025, November 4). Industrial Production of 3 3 4 Dichlorophenyl 1 1 Dimethylurea. Retrieved from [Link]
Sources
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